N-(4-fluorophenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide
Description
N-(4-fluorophenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide is a synthetic organic compound characterized by its unique structural components, including a fluorophenyl group, a methylcyclopropyl group, and a sulfonylpiperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c1-15(6-7-15)23(21,22)19-10-8-18(9-11-19)14(20)17-13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONUMEJRZNGHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the piperazine core:
Introduction of the sulfonyl group: The sulfonylation of the piperazine ring is carried out using sulfonyl chlorides under basic conditions.
Attachment of the fluorophenyl group: The fluorophenyl moiety is introduced via nucleophilic aromatic substitution reactions.
Cyclopropyl group addition: The methylcyclopropyl group is incorporated through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methylcyclopropyl group, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperazine or cyclopropyl groups.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
N-(4-bromophenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide: Bromine substitution can lead to different electronic and steric effects compared to the fluorine analog.
N-(4-methylphenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide: The methyl group may influence the compound’s lipophilicity and metabolic stability.
Uniqueness: The presence of the fluorophenyl group in N-(4-fluorophenyl)-4-(1-methylcyclopropyl)sulfonylpiperazine-1-carboxamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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